10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-
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Overview
Description
The compound “10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-” is a complex organic molecule with a unique structure that combines multiple ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:
Cyclization Reactions: Formation of the cyclopenta and cyclopropa rings through intramolecular cyclization reactions.
Functional Group Transformations: Introduction of functional groups such as the propanoic acid and hexenyl groups through selective reactions.
Stereoselective Reactions: Control of stereochemistry at multiple chiral centers to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of key steps.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to alcohols or alkenes to alkanes.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups may yield ketones or carboxylic acids, while reduction of the ketones may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic molecules with multiple ring systems and functional groups, such as:
- Trifluorotoluene : An organic compound with a trifluoromethyl group.
- Volatile Organic Compounds : Compounds with similar structural features and reactivity.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple ring systems and functional groups in a specific configuration
Properties
Molecular Formula |
C30H42O5 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-[(1S,3R,11S,15R)-11,15-dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid |
InChI |
InChI=1S/C30H42O5/c1-18(16-31)7-6-8-19(2)21-9-11-28(5)23-15-22-25(20(3)26(34)35-22)30(12-10-24(32)33)17-29(23,30)14-13-27(21,28)4/h7,16,19,21-23,25H,3,6,8-15,17H2,1-2,4-5H3,(H,32,33)/t19?,21?,22?,23?,25?,27-,28+,29+,30-/m1/s1 |
InChI Key |
YLQIANWVVVMWMO-ZQYCCFGNSA-N |
Isomeric SMILES |
CC(CCC=C(C)C=O)C1CC[C@@]2([C@@]1(CC[C@]34C2CC5C([C@]3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C |
Origin of Product |
United States |
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